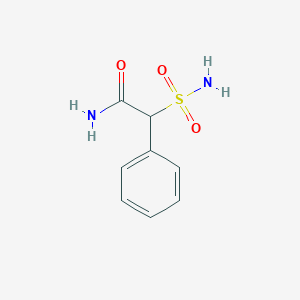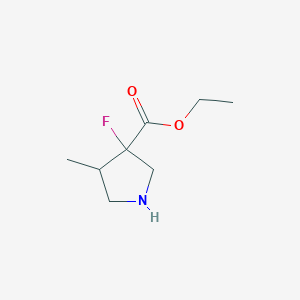
Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H14FNO2 and a molecular weight of 175.20 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a fluoro and a methyl group, as well as an ethyl ester functional group. It is primarily used in research and development within various scientific fields.
Preparation Methods
The synthesis of ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-fluoro-4-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to yield the desired product .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and acids (e.g., hydrochloric acid).
Scientific Research Applications
Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-fluoropyrrolidine-3-carboxylate: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
Ethyl 4-methylpyrrolidine-3-carboxylate: Lacks the fluoro group, which may result in different binding affinities and selectivities.
Ethyl pyrrolidine-3-carboxylate: Lacks both the fluoro and methyl groups, making it less sterically hindered and potentially less selective in its interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H14FNO2/c1-3-12-7(11)8(9)5-10-4-6(8)2/h6,10H,3-5H2,1-2H3 |
InChI Key |
ZBOOAEFYMRKWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNCC1C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


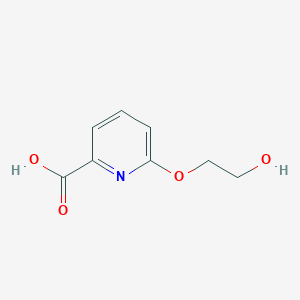
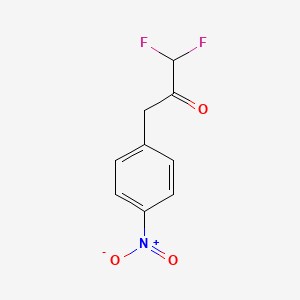

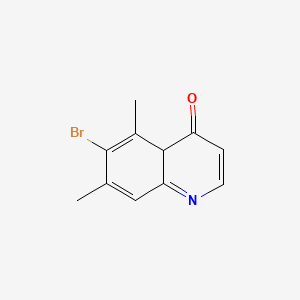
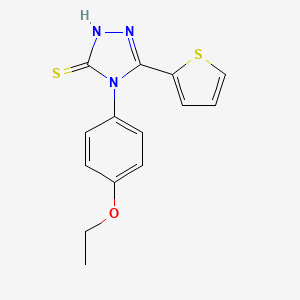
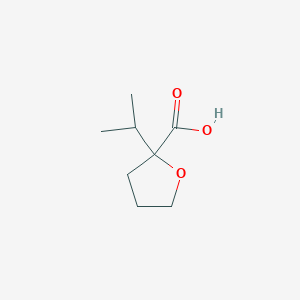
![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)
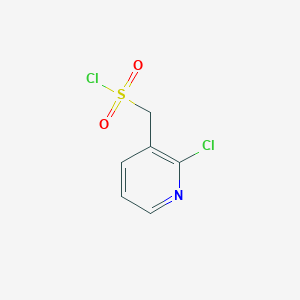
![3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12315130.png)
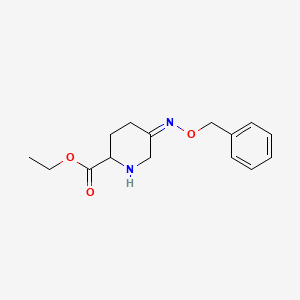
![{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol](/img/structure/B12315136.png)
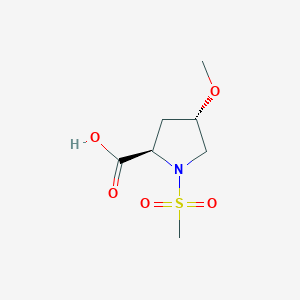
![Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B12315162.png)
